β5 Selectivity and Potency vs. MG132
20S Proteasome-IN-2 (Compound 11m) exhibits an IC₅₀ of 0.18 μM against the β5 subunit of the human 20S proteasome, demonstrating potent and selective inhibition of the chymotrypsin-like (CT-L) activity [1]. In the same study, the benchmark inhibitor MG132 displayed comparable potency with an IC₅₀ of 0.21 μM against β5 [1]. Notably, 20S Proteasome-IN-2 displayed no significant inhibition of the β1 (caspase-like) or β2 (trypsin-like) subunits, underscoring its β5 selectivity [1].
| Evidence Dimension | Inhibition of human 20S proteasome β5 subunit (CT-L activity) |
|---|---|
| Target Compound Data | IC₅₀ = 0.18 μM |
| Comparator Or Baseline | MG132: IC₅₀ = 0.21 μM |
| Quantified Difference | 20S Proteasome-IN-2 is approximately 1.2-fold more potent than MG132 in this assay |
| Conditions | Biochemical assay using purified human 20S proteasome; measurement of CT-L activity with fluorogenic substrate |
Why This Matters
Comparable or slightly superior potency to the widely used research tool MG132, combined with β5-selectivity, makes 20S Proteasome-IN-2 a suitable tool for investigating β5-specific functions without confounding inhibition of other catalytic subunits.
- [1] Zhou, Y. et al. Design and synthesis of tripeptidyl furylketones as selective inhibitors against the β5 subunit of human 20S proteasome. Eur. J. Med. Chem. 192, 112172 (2020). View Source
